

A Comparative Guide to Tetrahydrofuran-3-carbaldehyde and Aromatic Heterocyclic Aldehydes

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Compound of Interest

Compound Name: *Tetrahydrofuran-3-carbaldehyde*

Cat. No.: *B041593*

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For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Heterocyclic aldehydes are a cornerstone of this process, serving as versatile synthons for constructing complex molecular architectures. This guide provides an in-depth comparison of **Tetrahydrofuran-3-carbaldehyde** (THF-3-CHO), a saturated aliphatic aldehyde, with its widely used aromatic counterparts: Furfural, Pyrrole-2-carbaldehyde, and Thiophene-2-carbaldehyde.

We will dissect their structural nuances, compare their reactivity through the lens of mechanistic principles, and provide actionable experimental protocols. The goal is to equip you with the expert insights needed to choose the optimal aldehyde for your specific synthetic challenge, whether you are building flexible, three-dimensional scaffolds or rigid, planar pharmacophores.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between THF-3-CHO and aldehydes like furfural lies in the nature of the heterocyclic ring: one is a saturated, flexible aliphatic ether, while the others are planar, rigid aromatic systems. This core distinction governs their physical properties and chemical reactivity.

Caption: Molecular structures of the compared aldehydes.

THF-3-CHO possesses a non-planar, sp^3 -hybridized carbon framework, affording it significant conformational flexibility. In contrast, the aromatic aldehydes are defined by their planar, sp^2 -hybridized rings where the heteroatom's lone pair of electrons participates in the π -system, conferring aromatic stability. These differences are directly reflected in their physical properties.

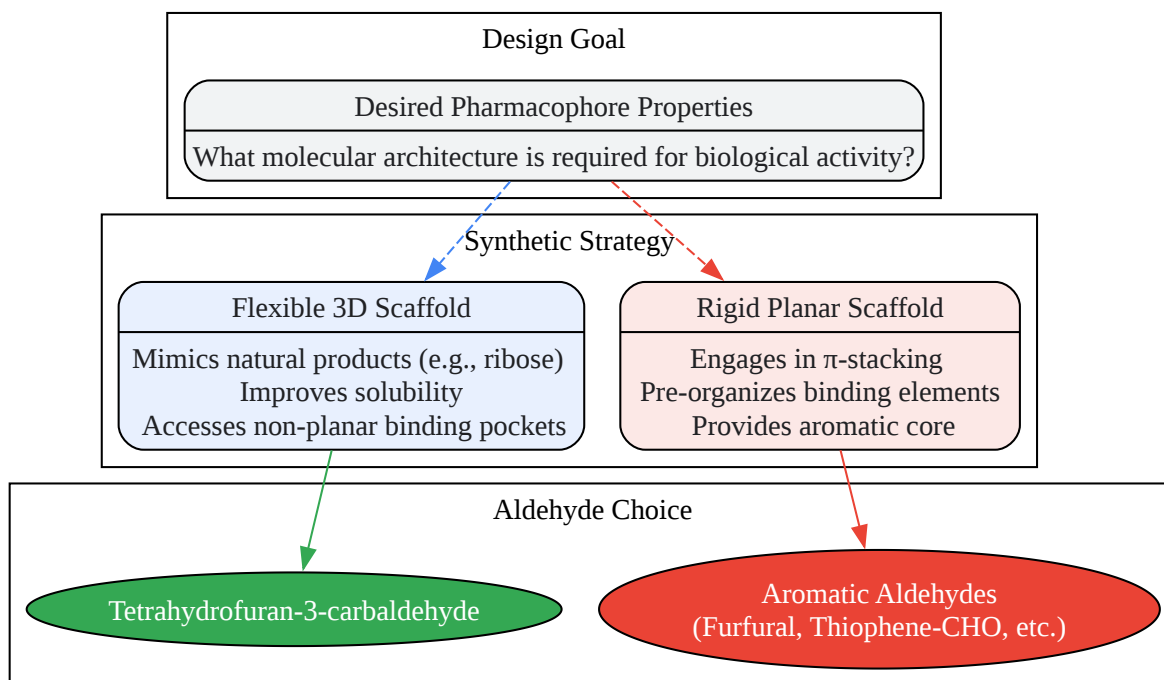
Table 1: Comparative Physicochemical Properties

Property	Tetrahydrofuran-3-carbaldehyde	Furfural	Pyrrole-2-carbaldehyde	Thiophene-2-carbaldehyde
Molecular Formula	$C_5H_8O_2$ [1]	$C_5H_4O_2$	C_5H_5NO	C_5H_4OS
Molecular Weight	100.12 g/mol [1]	96.08 g/mol	95.10 g/mol	112.15 g/mol [2]
Appearance	Colorless to pale yellow liquid (often as a solution in water) [1]	Colorless to yellow oily liquid, darkens on exposure to air [3]	Crystalline solid	Colorless to pale yellow liquid [2] [4]
Boiling Point	~99 °C (for 50% aq. solution) [1]	161.7 °C	216-218 °C	198 °C [2]
Density	~1.106 g/mL at 25 °C (for 50% aq. solution) [1]	1.16 g/mL at 20 °C	N/A	1.2 g/mL [2]
Solubility in Water	Miscible (as solution) [1]	8.3 g/100 mL	Moderately soluble	Moderately soluble [4]

The higher boiling points of the aromatic aldehydes, despite their lower molecular weights in some cases, are attributable to stronger intermolecular forces, including dipole-dipole interactions and potential π -stacking.

Part 2: A Mechanistic Dive into Comparative Reactivity

The electronic nature of the heterocyclic ring is the primary determinant of the aldehyde's reactivity. This is most evident when comparing the electrophilicity of the carbonyl carbon.



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Sources

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